Enlimomab pegol is a pegylated monoclonal antibody that specifically targets the human intercellular adhesion molecule 1 (ICAM-1). This compound is classified as an immunosuppressant and is primarily utilized in the treatment of immune system diseases. Enlimomab pegol was initially developed by Boehringer Ingelheim GmbH and has been investigated for various clinical applications, including reducing disease activity in refractory rheumatoid arthritis and preventing acute rejection in kidney and liver transplantations .
The synthesis of enlimomab pegol involves recombinant DNA technology. The gene encoding the Fab fragment of the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese Hamster Ovary (CHO) cells. This process allows for the large-scale production of the Fab fragment in bioreactors under controlled conditions to optimize yield and purity.
The industrial production methods include:
Enlimomab pegol consists of a Fab fragment derived from murine IgG2a monoclonal antibodies. The molecular formula for enlimomab pegol is C6H10FNO2, although detailed structural data such as three-dimensional conformation or specific bond angles are typically proprietary or not fully disclosed in public databases .
Enlimomab pegol primarily engages in binding interactions with its target ICAM-1 rather than undergoing typical chemical reactions such as oxidation or reduction. The key reaction involves the binding of enlimomab pegol to the extracellular domain of ICAM-1, which inhibits leukocyte adhesion to vascular endothelium. This mechanism is crucial for its therapeutic effects in inflammatory conditions .
The production of enlimomab pegol involves various reagents used during cell culture and purification processes, including:
These reagents facilitate the growth of CHO cells and the subsequent purification of the antibody fragments.
Enlimomab pegol functions by binding to the extracellular domain 2 of ICAM-1. This binding inhibits leukocyte adhesion to endothelial cells, thereby reducing leukocyte extravasation and subsequent inflammatory tissue injury. The mechanism involves multiple steps:
By blocking ICAM-1, enlimomab pegol effectively reduces inflammation and tissue damage associated with various immune responses .
Enlimomab pegol exhibits properties typical of monoclonal antibodies, such as high solubility in aqueous solutions due to its protein nature. The physical stability is influenced by its pegylation, which enhances solubility and reduces immunogenicity.
The chemical stability of enlimomab pegol is maintained under physiological conditions, with minimal degradation observed during storage. Its molecular weight is not explicitly stated but is generally consistent with that of monoclonal antibodies .
Enlimomab pegol has several applications across different fields:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2